molecular formula C7H13BN2O2 B13465393 (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid

(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13465393
M. Wt: 168.00 g/mol
InChI Key: KZFBJJZWGOPPLC-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the 3-position and a propyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . For the specific compound , the synthesis might involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine.

    Introduction of the boronic acid group: This can be done by reacting the pyrazole derivative with a boronic acid reagent under appropriate conditions.

Industrial Production Methods

Industrial production of (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl or a similar compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl and propyl groups can affect the compound’s steric and electronic properties, making it suitable for specific applications where other boronic acids might not be as effective.

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5,11-12H,3-4H2,1-2H3

InChI Key

KZFBJJZWGOPPLC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)CCC)(O)O

Origin of Product

United States

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